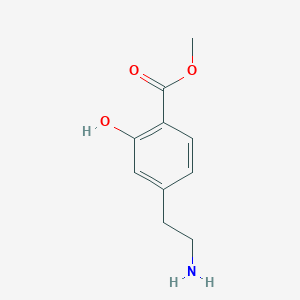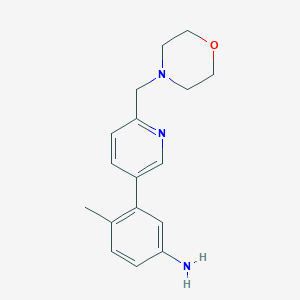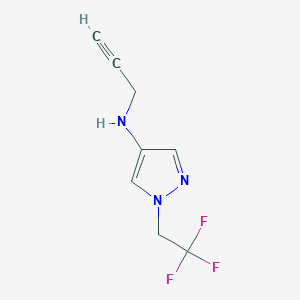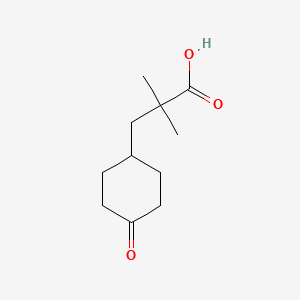
2,4-Dichloro-3,5-diethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-3,5-diethoxyphenol is an organic compound characterized by the presence of two chlorine atoms and two ethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,5-diethoxyphenol typically involves the chlorination of 3,5-diethoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in an organic solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-3,5-diethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3,5-diethoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5-diethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. Its molecular targets include enzymes involved in oxidative stress response and cell wall synthesis. The pathways affected by this compound are primarily related to cellular metabolism and signal transduction .
Comparison with Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the ethoxy groups.
3,5-Diethoxyphenol: Similar in structure but lacks the chlorine atoms.
2,4-Dichloro-3,5-dimethoxyphenol: Similar but with methoxy groups instead of ethoxy groups
Uniqueness: 2,4-Dichloro-3,5-diethoxyphenol is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C10H12Cl2O3 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2,4-dichloro-3,5-diethoxyphenol |
InChI |
InChI=1S/C10H12Cl2O3/c1-3-14-7-5-6(13)8(11)10(9(7)12)15-4-2/h5,13H,3-4H2,1-2H3 |
InChI Key |
MEWDDYSBPUWWPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)O)Cl)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)










